molecular formula C9H3Cl4N B11791814 2,4,7,8-Tetrachloroquinoline

2,4,7,8-Tetrachloroquinoline

Cat. No.: B11791814
M. Wt: 266.9 g/mol
InChI Key: MMSSLYYCRPSIKW-UHFFFAOYSA-N
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Description

2,4,7,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C9H3Cl4N , and it has a molecular weight of 266.94 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7,8-Tetrachloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,4,7, and 8 positions .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4,7,8-Tetrachloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

2,4,7,8-Tetrachloroquinoline has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving quinoline derivatives.

    Medicine: Research is ongoing to explore its potential as an antimalarial, anticancer, and antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,4,7,8-Tetrachloroquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4,6,7-Trichloroquinoline
  • 4,7,8-Trichloroquinoline
  • 2-Methyl-4,5,7-trichloroquinoline
  • 2-Methyl-4,6,7-trichloroquinoline
  • 2-Methyl-4,7,8-trichloroquinoline
  • 2-Methyl-4,6,8-trichloroquinoline
  • 4,6-Dichloroquinoline
  • 6,7-Dichloroquinoline-5,8-dione
  • 2,6-Dichloroquinoline-3-carboxaldehyde

Uniqueness: 2,4,7,8-Tetrachloroquinoline is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated quinolines. This unique structure allows for selective interactions in chemical and biological systems, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C9H3Cl4N

Molecular Weight

266.9 g/mol

IUPAC Name

2,4,7,8-tetrachloroquinoline

InChI

InChI=1S/C9H3Cl4N/c10-5-2-1-4-6(11)3-7(12)14-9(4)8(5)13/h1-3H

InChI Key

MMSSLYYCRPSIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)Cl)Cl)Cl)Cl

Origin of Product

United States

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